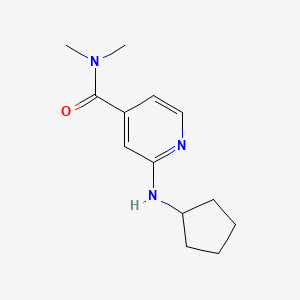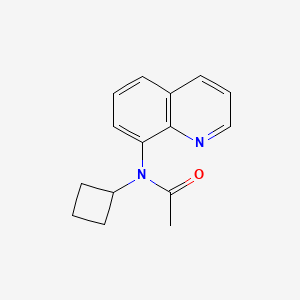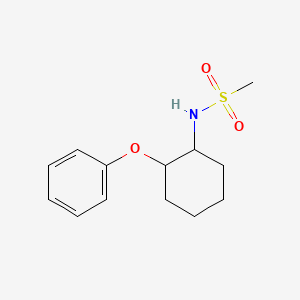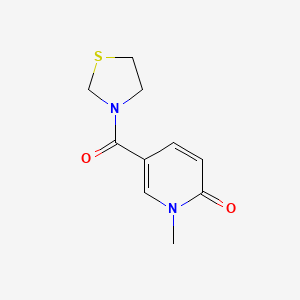![molecular formula C16H30N2O2 B6897568 2,2-Dimethyl-1-[4-(oxan-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B6897568.png)
2,2-Dimethyl-1-[4-(oxan-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-[4-(oxan-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a diazepane ring and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[4-(oxan-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one typically involves multiple steps. One common method includes the reaction of 2,2-dimethylpropan-1-one with a diazepane derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-[4-(oxan-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2,2-Dimethyl-1-[4-(oxan-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-[4-(oxan-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one exerts its effects involves its interaction with specific molecular targets. The diazepane ring can interact with neurotransmitter receptors, potentially modulating their activity. The oxane moiety may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: This compound shares a similar structural motif but lacks the diazepane ring.
2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate: Another related compound with a dioxolane ring instead of the oxane moiety.
Uniqueness
2,2-Dimethyl-1-[4-(oxan-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one is unique due to the presence of both the diazepane and oxane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(oxan-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)15(19)18-8-4-7-17(9-10-18)13-14-5-11-20-12-6-14/h14H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISLMQBKWPEKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCN(CC1)CC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Quinolin-8-ylmethyl)furo[3,2-c]pyridin-4-one](/img/structure/B6897486.png)
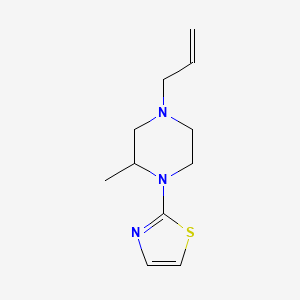
![2-Azabicyclo[2.2.1]heptan-2-yl-[5-(methoxymethyl)-2-methylfuran-3-yl]methanone](/img/structure/B6897504.png)
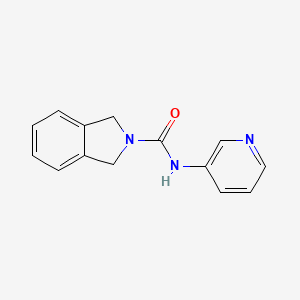
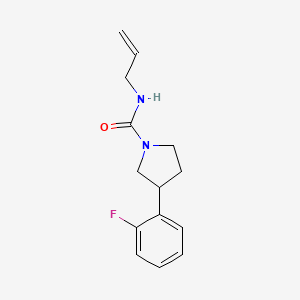
![Oxolan-2-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone](/img/structure/B6897525.png)
![5-Cyclobutyl-3-[(1-methylbenzimidazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6897534.png)
![N-[(4-fluorophenyl)-pyrimidin-2-ylmethyl]-N-methylacetamide](/img/structure/B6897537.png)
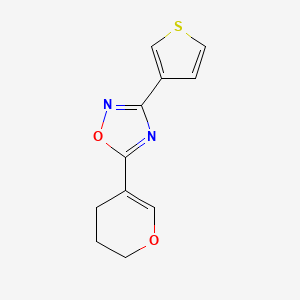
![Cyclobutyl-[4-(5-methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6897551.png)
